molecular formula C8H13N3S B1270567 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 603981-93-7

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1270567
M. Wt: 183.28 g/mol
InChI Key: PXLRBUHBRYMVSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, as demonstrated in studies where different triazole compounds were synthesized through various methods. For example, cyclization of potassium dithiocarbazinate with hydrazine hydrate has been used to synthesize basic triazole nuclei, which were further modified to create specific derivatives (Singh & Kandel, 2013). Additionally, intramolecular cyclization of carbonyl thiosemicarbazide has been employed under microwave irradiation for efficient synthesis (Ashry et al., 2006).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by significant π-electron delocalization within the triazole ring, as indicated by the pattern of bond distances. Studies on compounds like "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole" have revealed the disposition of the triazole ring orthogonal to the cyclopropyl ring, demonstrating the spatial arrangement and electronic distribution within these molecules (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole compounds exhibit a range of chemical reactivity, including the ability to undergo various substitutions and transformations. For instance, the synthesis and alkylation of triazole derivatives have been explored, showing regioselectivity in reactions facilitated by different bases and conditions. These reactions underscore the chemical versatility of triazole compounds, enabling the development of derivatives with desired properties (Ashry et al., 2006).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are influenced by the specific substituents and structural modifications of the triazole core. The synthesis and characterization of various triazole derivatives have provided insights into their physical attributes, facilitating the optimization of these compounds for different applications (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity and stability, are determined by their molecular structure and substituent effects. The presence of the triazole ring imparts unique chemical behaviors, such as the ability to act as ligands in coordination compounds and their use as scaffolds for pharmaceuticals. The synthesis and study of triazole derivatives have elucidated their potential as biologically active molecules and their role in medicinal chemistry (Lesyk et al., 2007).

Scientific Research Applications

Synthesis and Potential Applications

  • The compound 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is part of the broader 1,2,4-triazole family. These compounds are synthesized using various methods and have shown potential in numerous scientific and medicinal applications.
  • The derivatives of 1,2,4-triazole are known for their anti-inflammatory properties. A study demonstrated the synthesis of such compounds and their testing for anti-inflammatory activity, indicating their potential in medical research and pharmaceutical applications (Arustamyan et al., 2021).
  • In another research, derivatives of 1,2,4-triazole-3-thiols were synthesized and investigated for their physical-chemical properties and primary pharmacological screening, hinting at their high activity and potential for further detailed studies (Khilkovets, 2021).
  • Certain derivatives of 1,2,4-triazole, particularly 3,4-Substituted-(4H)-1,2,4-triazole-5-thiols, were synthesized and showed antitumor properties in studies. This highlights their significance in the field of cancer research and potential drug development (Ovsepyan et al., 2018).
  • A study involving the theoretical analysis and spectral features of a new triazole compound, specifically 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, provided insights into its chemical reactivity and theoretical biological activities. Such research underlines the importance of these compounds in drug design and synthesis (Srivastava et al., 2016).

Antimicrobial and Antifungal Properties

  • Research has shown that certain 1,2,4-triazole derivatives exhibit antimicrobial and antifungal activities, making them of interest for the development of new drugs and pharmaceutical ingredients. The study of these compounds contributes to understanding the structure-activity relationship, which is crucial for drug discovery (Karpun et al., 2021).

Corrosion Inhibition

  • One of the interesting applications of 1,2,4-triazole derivatives is in the field of corrosion inhibition. A particular study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol revealed its effectiveness as a corrosion inhibitor for copper, emphasizing the industrial significance of these compounds (Chauhan et al., 2019).

properties

IUPAC Name

3-cyclopropyl-4-propyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLRBUHBRYMVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NNC1=S)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357646
Record name 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

CAS RN

603981-93-7
Record name 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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